p-(3-Phenylpropylthio)acetophenone
Description
p-(3-Phenylpropylthio)acetophenone is an acetophenone derivative featuring a sulfur-containing 3-phenylpropylthio group at the para position of the aromatic ring. Acetophenone derivatives are widely recognized for their versatility in pharmaceutical and industrial applications, including antimicrobial, antifungal, and polymer synthesis . The thioether moiety in this compound may enhance its stability and biological activity, as sulfur atoms often influence electronic properties and binding affinity in drug design.
Properties
Molecular Formula |
C17H18OS |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-[4-(3-phenylpropylsulfanyl)phenyl]ethanone |
InChI |
InChI=1S/C17H18OS/c1-14(18)16-9-11-17(12-10-16)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 |
InChI Key |
ABWFTEPZBSYBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Acetophenone derivatives vary significantly based on substituents, which dictate their reactivity and applications. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃) increase carbonyl reactivity in hydrogenation but reduce electron density, affecting catalyst interactions .
- Electron-donating groups (e.g., OH, thioether) may slow reduction rates but improve biological interactions via hydrogen bonding or lipophilicity .
Reactivity in Chemical Reactions
Reduction Behavior:
- Acetophenone: Reduced by ethylenediamine borane (EDAB) to 1-phenylethanol in 68% yield under standard conditions .
- Aldehydes vs. Ketones : Aldehydes (e.g., benzaldehyde) are reduced faster (93% yield) than ketones due to lower steric hindrance and higher electrophilicity .
- Substituent Impact: In asymmetric hydrogenation, electron-withdrawing groups (CF₃) on acetophenone improve enantioselectivity with rhodium catalysts, while electron-donating groups (NH₂) require tailored catalysts .
- Thioether Analogue: The thio group in this compound may reduce reactivity in reductions due to steric effects, though its electron-donating nature could modulate transition-state interactions.
Physical and Chemical Properties
- Melting Points : Thioether derivatives (e.g., phenylthioacetyl compounds) often exhibit higher melting points than oxygenated analogs due to increased molecular weight and van der Waals interactions (e.g., 2:3:5-triphenyl derivative, m.p. 97°C) .
- Solubility: The hydrophobic thioether chain in this compound may reduce aqueous solubility compared to hydroxyl or amino derivatives, impacting formulation strategies.
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